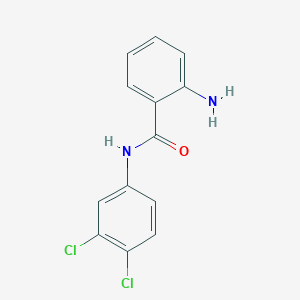

2-amino-N-(3,4-dichlorophenyl)benzamide

Descripción general

Descripción

2-amino-N-(3,4-dichlorophenyl)benzamide, also known as BAY 11-7082, is a synthetic small molecule that has been widely used in scientific research. It is an inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cancer. BAY 11-7082 has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.

Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Properties

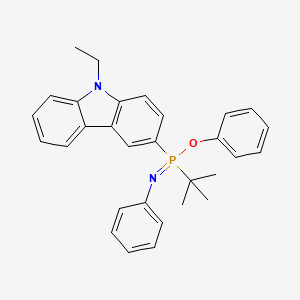

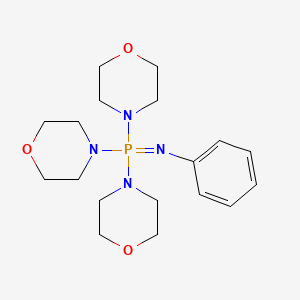

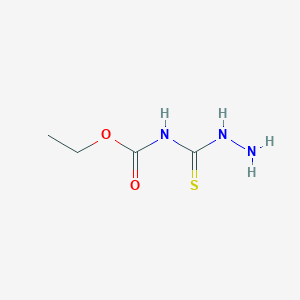

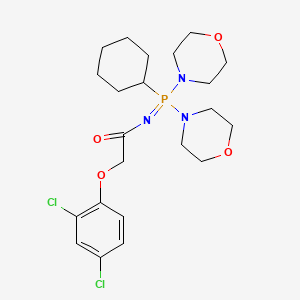

One of the significant applications of 2-amino-N-(3,4-dichlorophenyl)benzamide derivatives is in the field of chemical synthesis and spectroscopy. A study highlighted the synthesis of acylthioureas, including derivatives with 3,4-dichlorophenyl groups, which were characterized by elemental analysis, IR, and NMR spectroscopy. These compounds showed potential in developing novel anti-microbial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Anticonvulsant Activity

Another application area of similar compounds is in the development of anticonvulsant drugs. A study synthesized and evaluated the anticonvulsant activity of 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, which are ameltolide derivatives. These compounds showed superior efficacy to phenytoin in certain seizure models (Lambert, Hamoir, Hermans, & Poupaert, 1995).

NK2 Receptor Antagonism

The compound SR 48968, a derivative with a similar structure, has been identified as a potent and selective non-peptidic antagonist of the NK2 receptor. It is useful for mapping the antagonist binding site of this receptor, indicating its application in receptor studies and drug development (Kersey et al., 1996).

Bactericidal Activity

A series of substituted benzamides demonstrated prospective bactericidal properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This research indicates the potential of these compounds in the development of new antibacterial agents (Zadrazilova et al., 2015).

Crystallography

In the field of crystallography, the conformations and bond parameters of various benzamide derivatives, including N-(3,4-dichlorophenyl)benzamide, have been studied. These investigations enhance the understanding of molecular structures and interactions, which is crucial in the design of pharmacologically active compounds (Gowda et al., 2007).

Neuroleptic Activity

Research into benzamides, including N,N-disubstituted ethylenediamines and pyrrolidine derivatives, has shown their potential as neuroleptics. These studies aid in understanding the structure-activity relationship and developing new treatments for psychosis (Iwanami et al., 1981).

Antispasmodic and Antihypoxic Properties

Benzamides are also being investigated for their antispasmodic and antihypoxic properties, expanding their potential therapeutic applications beyond their known physiological activity (Bakibaev et al., 1994).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 2-amino-N-(3,4-dichlorophenyl)benzamide.

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives, which share structural similarities, have been found to possess various biological activities, affecting a range of pathways .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .

Análisis Bioquímico

Cellular Effects

The effects of 2-amino-N-(3,4-dichlorophenyl)benzamide on various types of cells and cellular processes are profound. It has been shown to inhibit the growth and migration of gastric cancer cells by arresting the cell cycle in the G0/G1 phase and inducing apoptosis . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key proteins involved in these processes. For example, it upregulates pro-apoptotic proteins such as cleaved poly ADP-ribose polymerase (Cleaved-PARP) and Bcl2-associated X protein (Bax), while downregulating anti-apoptotic protein Bcl-2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of DYRK1A and AKT, leading to alterations in phosphorylation states and subsequent changes in gene expression . These interactions result in the modulation of various cellular pathways, including those involved in cell cycle regulation and apoptosis. The compound’s ability to bind to specific proteins and alter their activity is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained inhibition of cell growth and induction of apoptosis, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth. At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe for use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects . Additionally, it may influence metabolic flux and alter the levels of specific metabolites within cells, further impacting cellular function and signaling pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization to particular subcellular regions allows it to interact with target proteins and modulate their activity, thereby influencing cellular processes such as signaling, metabolism, and apoptosis.

Propiedades

IUPAC Name |

2-amino-N-(3,4-dichlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZISNCKPUTVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333057 | |

| Record name | 2-amino-N-(3,4-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65960-74-9 | |

| Record name | 2-amino-N-(3,4-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

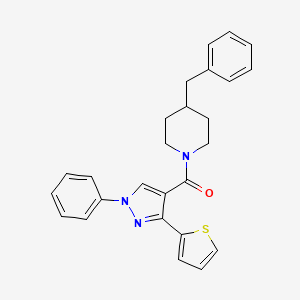

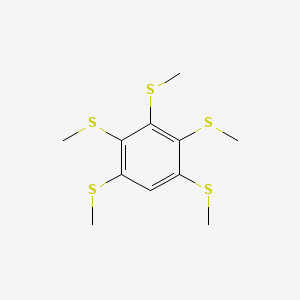

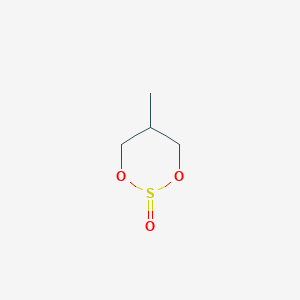

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(5-Bromofuran-2-amido)-1lambda5-pyridin-1-ylium-1-yl]-2-(dicyanomethylidene)-1,2-dihydroquinoxalin-1-ide](/img/structure/B1659477.png)

![5-hexyl-4-hydroxy-8,9,10,11-tetrahydro-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B1659479.png)

![(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659483.png)

![5-(1,3-Benzothiazol-2-yl)-4-[4-(diethylamino)phenyl]-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-one](/img/structure/B1659485.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B1659486.png)

![N-(3-chloro-4-methoxyphenyl)-4-methoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B1659488.png)

![N-Cyclohexyl-2-[3-(morpholine-4-sulfonyl)benzoyl]hydrazine-1-carboxamide](/img/structure/B1659498.png)